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Abstract

This technical guide provides a comprehensive overview of the chemical structure and
synthesis of 2-hydroxy-2-methylpropanamide, a valuable building block in organic synthesis.
This document details its key physicochemical properties, outlines the primary synthetic routes
with experimental protocols, and presents relevant quantitative data. Diagrams illustrating the
synthesis pathways are included to provide a clear and concise visualization of the chemical
transformations.

Chemical Structure and Properties

2-Hydroxy-2-methylpropanamide, also known as 2-hydroxyisobutyramide, is a simple
organic molecule containing both a hydroxyl and an amide functional group.[1] Its structure
features a tertiary alcohol, which influences its chemical reactivity and physical properties.

Chemical Structure:
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Figure 1. 2D Chemical Structure of 2-hydroxy-2-methylpropanamide.

Table 1: Physicochemical Properties of 2-Hydroxy-2-methylpropanamide

Property Value Reference
2-hydroxy-2-

IUPAC Name . [2]
methylpropanamide
2-Hydroxyisobutyramide, 2-

Synonyms ) ) [3]
Methyl-2-hydroxypropionamide

CAS Number 13027-88-8 [1]

Molecular Formula CaH9oNO2 [4]

Molecular Weight 103.12 g/mol [2]

Melting Point 98 °C [5]

Boiling Point 260 °C [5]
INChl=1S/C4H9NO2/c1-

InChl 4(2,7)3(5)6/h7H,1-2H3, [2]
(H2,5,6)

SMILES CC(C)(C(=O)N)O [2]

Synthesis of 2-Hydroxy-2-methylpropanamide

There are two primary and well-established routes for the synthesis of 2-hydroxy-2-

methylpropanamide.
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Synthesis from Acetone Cyanohydrin

This method involves the hydration of acetone cyanohydrin. Acetone cyanohydrin is a key

intermediate, and its synthesis is the first step in this pathway.

This procedure is adapted from established organic synthesis protocols.[6][7]

Materials:

Sodium cyanide (95%)
Acetone

Sulfuric acid (40%)
Ether

Anhydrous sodium sulfate

Procedure:

In a 5-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a separatory
funnel, and a thermometer, a solution of 500 g (9.7 moles) of powdered 95% sodium cyanide
in 1.2 L of water and 900 cc (713 g, 12.3 moles) of acetone is placed.

The flask is cooled in an ice bath, and the solution is stirred vigorously.

When the temperature drops to 15°C, 2.1 L (8.5 moles) of 40% sulfuric acid is added from
the separatory funnel over a period of three hours, maintaining the temperature between
10°C and 20°C.

After the addition is complete, stirring is continued for an additional fifteen minutes.

The reaction mixture is allowed to stand for the salt to settle. A layer of acetone cyanohydrin
may form and can be decanted.

The sodium bisulfate is removed by filtration and washed with three 50-cc portions of
acetone.
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e The combined filtrate and acetone washings are added to the aqueous solution, which is
then extracted three times with 250-cc portions of ether.

e The ether extracts are combined with the previously separated cyanohydrin and dried over
anhydrous sodium sulfate.

e The ether and acetone are removed by distillation from a water bath.

e The residue is distilled under reduced pressure, and the acetone cyanohydrin is collected at
78-82°/15 mm.

Yield: 640-650 g (77-78% of the theoretical amount).[6]

The subsequent step is the hydrolysis of the nitrile group of acetone cyanohydrin to an amide.
This reaction is typically carried out under acidic conditions. While 2-hydroxy-2-
methylpropanamide is a known intermediate in the industrial production of methacrylic acid
from acetone cyanohydrin, detailed lab-scale procedures for its isolation are not as commonly
reported.[8] The process generally involves treating acetone cyanohydrin with sulfuric acid at
controlled temperatures.

Conceptual Workflow for Hydration:

[Acetone CyanohydrirD Sulfuric Acid

[Z-Hydroxy-Z-methyIpropanamide]
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Click to download full resolution via product page
Caption: Hydration of Acetone Cyanohydrin.
Synthesis from 2-Hydroxy-2-methylpropanoic Acid
A more direct laboratory synthesis involves the amidation of 2-hydroxy-2-methylpropanoic acid.
This is a general procedure for amide synthesis from a carboxylic acid and ammonia.

Materials:

2-Hydroxy-2-methylpropanoic acid

Thionyl chloride (or a carbodiimide coupling agent)

Ammonia (aqueous or gaseous)

An appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:

Method A: Via Acyl Chloride

2-Hydroxy-2-methylpropanoic acid is converted to its acyl chloride by reacting with thionyl
chloride, typically in an inert solvent.

e The resulting acyl chloride is then carefully reacted with an excess of ammonia (either as a
gas bubbled through the solution or as a concentrated aqueous solution) to form the amide.

e The reaction is usually carried out at low temperatures to control its exothermicity.
e The product is then isolated by extraction and purified by recrystallization or chromatography.
Method B: Using a Coupling Agent

e 2-Hydroxy-2-methylpropanoic acid is dissolved in a suitable solvent.
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e Acoupling agent, such as a carbodiimide (e.g., DCC or EDC), and an activator, like HOB,
are added.

e Ammonia or an ammonium salt is then added to the reaction mixture.
e The reaction is stirred at room temperature until completion.
e The product is isolated through a standard workup procedure and purified.

Synthesis Pathway Diagram:

(Method A: Acyl Chloride Intermediate\ é Method B: Coupling Agent R
[2-Hydroxy-2-methy|propanoic Acid] [2-Hydroxy-2-methy|propanoic Acid]
SOClz Coupling Agent (e.g., EDC, HOBY)

[2-Hydroxy-2-methy|propanoyl chloride] Gctivated Ester Intermediate]

NHs NHs

[2-Hydroxy-2-methy|propanamide) 2-Hydroxy-2-methylpropanamide]

- N\ J
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Caption: Amidation Synthesis Pathways.

Characterization Data
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Spectroscopic data is crucial for the structural confirmation of 2-hydroxy-2-
methylpropanamide.

Table 2: Spectroscopic Data for 2-Hydroxy-2-methylpropanamide

Technique Data Reference

Protons of the amide group (-
CONH_) typically appear in the
0 6.8-7.2 ppm range. The

1H NMR PP J [1]
proton of the hydroxyl group (-
OH) is often observed between

0 1.4-1.6 ppm.

A 3C NMR spectrum is
available. The carbonyl carbon
(C=0) of the amide is
expected in the range of 170-
185 ppm. The quaternary

13C NMR carbon bearing the hydroxyl [2][9][10][11]
group would appear in the
ether/alcohol region (60-80
ppm), and the methyl carbons
would be in the aliphatic region
(10-40 ppm).

Conclusion

2-Hydroxy-2-methylpropanamide is a versatile chemical compound with straightforward
synthetic routes. The choice of synthesis method may depend on the availability of starting
materials, desired scale, and purity requirements. The protocols and data presented in this
guide provide a solid foundation for researchers and scientists working with this molecule.
Further optimization of reaction conditions can be explored to improve yields and purity for
specific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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